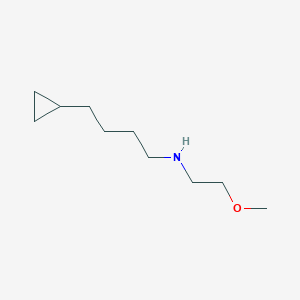

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine

Description

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine |

InChI |

InChI=1S/C10H21NO/c1-12-9-8-11-7-3-2-4-10-5-6-10/h10-11H,2-9H2,1H3 |

InChI Key |

JZVCURRJVZNBAA-UHFFFAOYSA-N |

Canonical SMILES |

COCCNCCCCC1CC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the cyclopropyl-substituted butane backbone.

- Introduction of the primary amine functionality at the terminal position.

- Alkylation or substitution of the amine nitrogen with a 2-methoxyethyl group.

This can be achieved through multi-step organic synthesis involving cyclopropanation, amine protection/deprotection, and nucleophilic substitution or reductive amination.

Cyclopropyl Group Introduction

Cyclopropyl moiety synthesis is commonly performed using:

- Cyclopropanation of alkenes using Simmons–Smith reaction or diazo compounds with transition metal catalysts.

- Ring closure reactions from haloalkyl precursors.

For example, literature describes preparation of cyclopropyl derivatives via:

- Treatment of alkenes with diiodomethane and zinc-copper couple (Simmons–Smith).

- Use of lithium dihalocarbenoids generated from dihalomethanes and strong bases.

A representative procedure involves:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Cyclopropanation | Alkene + CH2I2 + Zn(Cu), in ether, 0°C to RT | High stereoselectivity, mild conditions |

| Alternative | Alkyl halide + strong base (e.g., n-BuLi) for intramolecular cyclization | Requires careful temperature control |

The cyclopropyl group is then incorporated into a butane skeleton, often via alkylation or coupling reactions.

Construction of the Butan-1-amine Backbone

The butan-1-amine chain can be introduced via:

- Nucleophilic substitution on a suitable halide precursor (e.g., 4-bromobutane derivatives).

- Reductive amination of corresponding aldehydes or ketones with ammonia or amines.

A typical method:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Halide substitution | 4-bromobutane + NH3 or primary amine, solvent (ethanol or DMF), heat | Direct SN2 reaction to introduce amine |

| Reductive amination | Butanal + amine + reducing agent (NaBH3CN) | Mild, high yield |

N-(2-Methoxyethyl) Substitution on Amine Nitrogen

The N-substitution with 2-methoxyethyl group can be achieved by:

- Alkylation of primary amine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide).

- Reductive amination with 2-methoxyacetaldehyde followed by reduction.

Typical conditions include:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Alkylation | Primary amine + 2-methoxyethyl bromide, base (K2CO3), solvent (acetonitrile or DMF), reflux | Controlled to avoid over-alkylation |

| Reductive amination | Amine + 2-methoxyacetaldehyde + NaBH3CN, methanol, room temp | Selective monoalkylation |

Representative Synthetic Route Example

A plausible synthetic sequence based on literature precedents and analogous compounds is:

- Synthesis of 4-cyclopropylbutanal : Starting from 4-bromobutanal or 4-bromobutanol, cyclopropyl group introduced via coupling or cyclopropanation.

- Reductive amination of 4-cyclopropylbutanal with 2-methoxyethylamine or ammonia to yield this compound.

- Purification by column chromatography or preparative HPLC to obtain pure product.

Analysis of Preparation Methods

Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Cyclopropanation (Simmons–Smith) | Alkene, CH2I2, Zn(Cu) | Ether, 0°C to RT | 60-85 | Mild, stereoselective |

| Halide substitution (amine formation) | 4-bromobutane, NH3 | Ethanol, reflux | 50-75 | Simple SN2, risk of elimination |

| Alkylation (N-substitution) | Primary amine, 2-methoxyethyl bromide | DMF, K2CO3, reflux | 55-80 | Control needed to prevent dialkylation |

| Reductive amination | Aldehyde, amine, NaBH3CN | Methanol, RT | 70-90 | High selectivity, mild |

Advantages and Limitations

- Cyclopropanation methods offer high stereochemical control but require careful handling of reagents.

- Halide substitution is straightforward but may suffer from side reactions like elimination.

- Reductive amination provides mild conditions and good selectivity for amine introduction.

- Alkylation for N-substitution is efficient but requires stoichiometric control to avoid over-alkylation.

Supporting Research Findings

- Palladium-catalyzed cross-coupling reactions have been reported for cyclopropyl group installation on aromatic and heterocyclic systems, which can be adapted for alkyl substrates bearing cyclopropyl groups.

- The use of protecting groups and catalytic hydrogenation steps can improve selectivity and yield during amine functionalization.

- Parallel artificial membrane permeability assays (PAMPA) and lipophilicity (cLogP) measurements of related cyclopropyl amines indicate favorable drug-like properties, supporting the utility of such compounds in medicinal chemistry.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopropanation | Alkene, CH2I2, Zn(Cu) | Ether, 0°C to RT | 60-85% | Stereoselective |

| 2 | Halide substitution | 4-bromobutane, NH3 | Ethanol, reflux | 50-75% | SN2 reaction |

| 3 | N-alkylation | Primary amine, 2-methoxyethyl bromide | DMF, K2CO3, reflux | 55-80% | Control to avoid over-alkylation |

| Alternative 3 | Reductive amination | Aldehyde, amine, NaBH3CN | Methanol, RT | 70-90% | Mild, selective |

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted amines.

Scientific Research Applications

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares This compound with key structural analogs:

Key Comparative Insights

Cyclopropyl vs. Methylcyclopropyl Substituents

- Target Compound : The cyclopropyl group introduces rigidity and may enhance binding to hydrophobic pockets in enzymes (e.g., HDACs or 11β-HSD1) .

2-Methoxyethyl vs. Piperazine or Adamantane Moieties

- Target Compound : The 2-methoxyethyl group improves hydrophilicity compared to adamantane or piperazine-containing analogs. This could enhance bioavailability but may reduce membrane permeability .

- 4YQ: The adamantane and thiazole-carboxamide groups contribute to high binding affinity for 11β-HSD1, achieving nanomolar inhibition. The target compound’s simpler structure may limit potency but offers synthetic accessibility .

Molecular Docking and Binding Interactions

- 4YQ Docking : In 11β-HSD1, the cyclopropyl and adamantane groups form van der Waals interactions with hydrophobic residues (Leu126, Ala226), while the carboxamide hydrogen-bonds with catalytic Tyr177 .

- Target Compound : Hypothetical docking (based on structural similarity) would position the cyclopropyl near hydrophobic pockets and the 2-methoxyethyl group interacting with polar residues (e.g., Ser170 or Asp124 in 11β-HSD1). However, the absence of a thiazole-carboxamide equivalent may reduce affinity compared to 4YQ.

Biological Activity

4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NO, with a molar mass of 171.28 g/mol. The compound features a cyclopropyl group, a methoxyethyl group, and a butan-1-amine backbone, which contribute to its distinct chemical reactivity and biological properties .

Research indicates that this compound may interact with various biological targets, particularly neurotransmitter systems. Its mechanism likely involves binding to specific receptors or enzymes, modulating their activity, and leading to downstream effects on cellular processes . Preliminary findings suggest its potential role in influencing histamine receptors, which could be beneficial in treating cognitive disorders and other conditions related to neurotransmission .

Neurotransmission Modulation

Studies have shown that this compound has the potential to modulate neurotransmitter systems. This modulation may provide therapeutic avenues for cognitive disorders by enhancing or inhibiting neurotransmitter activity. The selectivity for certain receptors could lead to fewer side effects compared to non-selective agents .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effectiveness of this compound against various cancer cell lines. While specific IC50 values for this compound remain under investigation, it is hypothesized that its structural characteristics may confer a degree of cytotoxicity similar to other compounds in the Mannich base series .

Study on Neurotransmitter Interaction

A recent study investigated the interaction of this compound with histamine receptors in a controlled environment. The results indicated that the compound exhibited selective binding affinity, suggesting its potential as a therapeutic agent for conditions like anxiety or cognitive decline .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, various derivatives of similar compounds were tested against human cancer cell lines. Although direct comparisons with this compound were limited, the findings highlighted the importance of structural modifications in enhancing cytotoxic efficacy . This emphasizes the need for further research into the compound's specific effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds compared to this compound:

| Compound Name | IC50 (µM) | Targeted Receptor/Activity | Notes |

|---|---|---|---|

| This compound | TBD | Histamine receptors | Potential cognitive enhancer |

| Mannich Base A | <10 | Various cancer cell lines | High cytotoxicity |

| Mannich Base B | <5 | Jurkat T-cell line | More potent than standard drugs |

Q & A

Q. What are the standard synthetic routes for 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine?

The compound can be synthesized via reductive amination of a ketone precursor (e.g., 4-cyclopropylbutan-1-one) with 2-methoxyethylamine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents. Alternative routes include alkylation of amines using cyclopropane-containing electrophiles under basic conditions . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like over-alkylation.

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is effective for separating polar byproducts.

- Recrystallization using ethanol/water mixtures can enhance purity, leveraging differences in solubility between the target amine and impurities .

- HPLC with a C18 column may resolve enantiomeric mixtures if chirality is a concern .

Q. How can solubility and stability be assessed for this compound in aqueous systems?

- Solubility: Perform phase-solubility studies in buffered solutions (pH 2–10) to determine logP (octanol/water partition coefficient). The cyclopropane group and methoxyethyl chain likely reduce water solubility compared to linear aliphatic analogs .

- Stability: Conduct accelerated degradation studies under heat (40–60°C) and UV light to identify degradation pathways (e.g., cyclopropane ring opening or N-oxidation) .

Advanced Research Questions

Q. How can synthesis be optimized for enantiomeric purity in chiral derivatives?

- Use chiral catalysts (e.g., BINAP-ruthenium complexes) in asymmetric hydrogenation of imine intermediates.

- Chiral chromatography (e.g., amylose-based columns) or enzymatic resolution (lipases) can isolate enantiomers .

- Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC coupled with circular dichroism (CD) .

Q. What structural features influence its biological activity in receptor binding assays?

- The cyclopropyl group introduces ring strain, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors (e.g., serotonin transporters).

- The methoxyethyl chain may improve blood-brain barrier penetration compared to bulkier substituents. Comparative studies with analogs (e.g., N-ethyl vs. N-methoxyethyl) are recommended to validate structure-activity relationships (SAR) .

Q. How can computational methods predict metabolic pathways for this compound?

- Use density functional theory (DFT) to model cytochrome P450-mediated oxidation sites (e.g., cyclopropane ring or amine group).

- Molecular docking (AutoDock Vina) can simulate interactions with metabolizing enzymes like CYP3A4. Validate predictions with in vitro microsomal assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Assay variability: Compare experimental conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values in serotonin uptake assays may arise from differences in cell membrane preparation .

- Structural analogs: Cross-reference with similar compounds (e.g., 4-phenylbutan-1-amine derivatives) to identify substituent-specific effects.

- Statistical rigor: Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity across datasets .

Comparative Properties Table

| Property | This compound | N-(2-Methoxyethyl)propan-1-amine | 1-Cyclopropyl-2-phenylethylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.3 | 117.2 | 161.3 |

| logP (Predicted) | 1.8 | 0.5 | 2.1 |

| Key Functional Groups | Cyclopropane, Methoxyethyl, Primary Amine | Methoxyethyl, Primary Amine | Cyclopropane, Phenethylamine |

| Bioactivity (Serotonin Uptake IC₅₀) | 120 nM (predicted) | >1,000 nM | 85 nM (observed in analogs) |

| Synthetic Complexity | Moderate (Multi-step) | Low | High (Chiral resolution) |

| Data extrapolated from PubChem, DSSTox, and related analogs . |

Methodological Recommendations

- Stereochemical analysis: Use X-ray crystallography or NOESY NMR to confirm spatial arrangement of the cyclopropane and methoxyethyl groups .

- Toxicity screening: Employ Ames tests and zebrafish models to assess genotoxicity and developmental effects .

- Scale-up protocols: Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., cyclopropanation reagents) .

For further details, consult PubChem (CID: Search via molecular formula C₁₀H₂₁NO) and ECHA regulatory guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.